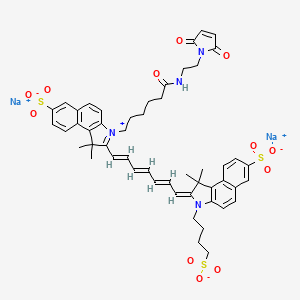

DiSulfo-ICG maleimide

Description

Propriétés

Formule moléculaire |

C51H54N4Na2O12S3 |

|---|---|

Poids moléculaire |

1057.2 g/mol |

Nom IUPAC |

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

InChI |

InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2 |

Clé InChI |

SRNXJQQBLVKOAC-UHFFFAOYSA-L |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

DiSulfo-ICG Maleimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. This document details its chemical properties, conjugation chemistry, and established experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Core Concepts: An Introduction to DiSulfo-ICG Maleimide

This compound is a water-soluble, thiol-reactive fluorescent dye. It is a derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye that has been utilized in medical diagnostics for decades.[1] The "DiSulfo" modification enhances its water solubility, while the "maleimide" group provides a reactive handle for covalent conjugation to biomolecules.

The primary application of this compound is the labeling of proteins, peptides, and other molecules containing free sulfhydryl (-SH) groups, which are typically found in cysteine residues. This conjugation results in a stable thioether bond, allowing for the sensitive detection of the labeled molecule in the near-infrared spectrum.[2][3] The NIR range (700-900 nm) is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration of light.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | [4][5] |

| Molecular Weight | 1057.17 g/mol | [4] |

| Excitation Maximum (Ex) | ~789 nm | [6] |

| Emission Maximum (Em) | ~813 nm | [6] |

| Recommended Storage | -20°C, protected from light | [5] |

Note: The listed excitation and emission maxima are for the closely related ICG maleimide and serve as a strong reference. The exact wavelengths for this compound may vary slightly depending on the solvent and conjugation partner.

Chemical Structure and Conjugation Chemistry

The chemical structure of this compound is characterized by a polymethine chain responsible for its NIR fluorescence, two sulfonate groups conferring water solubility, and a terminal maleimide group for conjugation.

References

- 1. Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. bachem.com [bachem.com]

- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DiSulfo-ICG Maleimide for Researchers and Drug Development Professionals

Introduction

DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a near-infrared (NIR) fluorescent dye functionalized with a thiol-reactive maleimide group. This modification allows for the covalent conjugation of the dye to cysteine residues on proteins, peptides, and other thiol-containing biomolecules. Its strong absorption and emission in the NIR window (700-900 nm), coupled with its high water solubility due to the presence of two sulfonate groups, make it an invaluable tool in various biomedical research and drug development applications. This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols associated with DiSulfo-ICG maleimide.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of the indocyanine green chromophore, a polymethine dye, which is responsible for its near-infrared fluorescence. The addition of two sulfonate (-SO₃⁻) groups significantly enhances its hydrophilicity, preventing aggregation in aqueous environments and improving its biocompatibility. The maleimide group provides a specific reactive handle for conjugation to sulfhydryl groups.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: Chemical structure of this compound.

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | [1][2] |

| Molecular Weight | 1057.17 g/mol | [1] |

| Excitation Maximum (λex) | ~785 nm | [3] |

| Emission Maximum (λem) | ~812 nm | [3] |

| Extinction Coefficient (ε) | ≥ 218,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.14 (for ICG) | [4] |

| Solubility | Water, DMSO, DMF | [4] |

Signaling Pathway and Experimental Workflow

The primary application of this compound involves its conjugation to biomolecules through a thiol-maleimide reaction. This Michael addition reaction is highly specific for sulfhydryl groups found in cysteine residues of proteins and peptides. The workflow for a typical conjugation experiment is outlined below.

Caption: Experimental workflow for biomolecule conjugation with this compound.

The logical relationship for the thiol-maleimide conjugation reaction is depicted in the following diagram.

Caption: Thiol-maleimide conjugation reaction.

Experimental Protocols

A detailed methodology for the conjugation of this compound to a protein is provided below. This protocol can be adapted for other thiol-containing molecules.

Materials:

-

This compound

-

Protein or other thiol-containing biomolecule

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5. Ensure the buffer is free of thiols.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30 minutes. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.

-

-

Preparation of Dye Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be used promptly.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction solution and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and any byproducts by gel filtration chromatography (e.g., using a Sephadex G-25 column).

-

Equilibrate the column with the reaction buffer.

-

Apply the reaction mixture to the column and elute with the same buffer.

-

The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~785 nm).

-

The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) Where:

-

A_max is the absorbance of the conjugate at the dye's excitation maximum.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

Storage:

The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of applications:

-

In Vivo Imaging: The NIR fluorescence allows for deep tissue imaging with minimal autofluorescence from biological tissues, making it ideal for tracking the biodistribution of labeled proteins, antibodies, or nanoparticles in animal models.[5]

-

Fluorescence-Guided Surgery: Labeled targeting molecules can be used to visualize tumors or other pathological tissues during surgery, aiding in their complete removal.

-

Drug Delivery Systems: By conjugating this compound to drug delivery vehicles such as liposomes or polymers, their pharmacokinetics and tumor-targeting efficiency can be monitored non-invasively.

-

Protein Labeling and Tracking: The specific labeling of cysteine residues allows for the study of protein localization, trafficking, and interactions within cells and in whole organisms.

-

Flow Cytometry and Microscopy: Labeled cells or antibodies can be detected and quantified using flow cytometry or fluorescence microscopy in the NIR channel.

References

An In-depth Technical Guide to DiSulfo-ICG Maleimide: Properties, Protocols, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. It details its spectral properties, experimental protocols for bioconjugation, and the fundamental workflows involved in its application.

Core Properties of DiSulfo-ICG Maleimide

This compound is a water-soluble, thiol-reactive fluorescent dye. The "DiSulfo" modification enhances its aqueous solubility, while the maleimide group allows for covalent attachment to sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules.[1] As a derivative of Indocyanine Green (ICG), it operates in the near-infrared (NIR) spectrum (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence.[2][3] This property results in a high signal-to-noise ratio, enabling deep-tissue imaging with enhanced sensitivity.[2][4] The dye is widely used for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3]

Spectroscopic Data

The spectral characteristics of ICG derivatives are influenced by their concentration and the solvent used.[4][5] The following table summarizes the key quantitative photophysical properties for ICG and its maleimide derivatives, which are representative of this compound.

| Property | Value | Source |

| Excitation Maximum (λex) | ~785 - 789 nm | [2][6][7] |

| Emission Maximum (λem) | ~812 - 819 nm | [2][6][7] |

| Molar Extinction Coefficient (ε) | ≥ 218,000 M⁻¹cm⁻¹ | [3][7] |

| Quantum Yield (Φ) | ~0.14 | [3] |

| Recommended Laser Line | 785 nm | [3] |

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the conjugation of this compound to proteins and subsequent purification of the conjugate.

The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group (sulfhydryl) from a biomolecule, typically a cysteine residue on a protein. This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH range of 7.0-7.5.[1][8]

Caption: Reaction scheme for thiol-maleimide conjugation.

For efficient labeling, the target protein must have available free thiol groups. Many proteins contain cysteine residues that form disulfide bridges, which stabilize their structure but are unreactive with maleimides.[1] Therefore, a reduction step is often necessary.

Materials:

-

Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency).[6][9]

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; must be free of thiols).[1][8]

-

TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

Protocol:

-

Dissolve the protein in the degassed conjugation buffer to a final concentration between 2-10 mg/mL.[6][9]

-

If disulfide bond reduction is needed, add a 10-100x molar excess of TCEP to the protein solution.[1][8]

-

Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, seal it, and incubate for 20-60 minutes at room temperature.[1][8]

-

If DTT is used as the reducing agent, it must be removed via dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group that will react with the dye.[9] TCEP does not contain thiols and does not require removal.

Materials:

-

Reduced protein solution from the previous step.

-

This compound.

-

Anhydrous DMSO or DMF.

Protocol:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6][8] This solution should be used promptly.

-

Add the dye stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[8][9] This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).

-

Mix gently by vortexing or stirring. To prevent protein denaturation, avoid vigorous mixing.[6]

-

Flush the reaction vial with inert gas, seal it, and protect it from light.

-

Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]

After the reaction, it is crucial to remove any unconjugated dye.

Materials:

-

Conjugation reaction mixture.

-

Purification system (e.g., Sephadex G-25 size-exclusion column).[6][9]

-

Elution buffer (e.g., PBS at pH 7.2-7.4).[6]

Protocol:

-

Equilibrate the Sephadex G-25 column with the elution buffer according to the manufacturer's instructions.[6]

-

Load the reaction mixture onto the top of the column.

-

As the sample enters the column resin, add elution buffer to begin the separation.[6]

-

The labeled protein conjugate will typically elute first as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained longer and elute later.

-

Collect the fractions containing the fluorescently labeled protein. The conjugate can often be identified visually by its color.

Experimental Workflow Visualization

The entire process, from protein preparation to final purification, can be visualized as a clear workflow.

Caption: Workflow for labeling proteins with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

-

Fluorescence-Guided Surgery: ICG's ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect allows surgeons to visualize tumor margins in real-time.[10][11]

-

Lymphatic Mapping: The dye is used to map sentinel lymph nodes in cancer staging.

-

Photothermal/Photodynamic Therapy: When excited by NIR light, ICG can generate heat (photothermal) or reactive oxygen species (photodynamic), which can be harnessed to destroy cancer cells.[10]

-

Drug Delivery and Tracking: By conjugating this compound to therapeutic proteins, antibodies, or nanoparticles, researchers can track their biodistribution, localization, and release in vivo.[10] The fluorescence signal provides a non-invasive method to monitor the delivery vehicle.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]

- 4. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BioActs Official Website [bioacts.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Water Solubility of DiSulfo-ICG Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility of DiSulfo-ICG maleimide (B117702), a near-infrared fluorescent dye crucial for various research and drug development applications. This document outlines the qualitative and practical aspects of its solubility, provides detailed experimental protocols for its use in aqueous environments, and presents key information in a structured format for ease of reference.

Core Concepts: Understanding the Solubility of DiSulfo-ICG Maleimide

This compound is a derivative of Indocyanine Green (ICG) functionalized with a maleimide group for covalent conjugation to thiol-containing molecules and two sulfonate (sulfo) groups. These sulfonate groups are critical modifications that significantly enhance the water solubility of the parent ICG molecule, which is inherently hydrophobic. The presence of two sulfonate groups ("DiSulfo") renders the molecule highly soluble in aqueous solutions, a desirable characteristic for most biological applications.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound and related compounds, providing a comparative overview of their characteristics.

| Property | This compound | ICG-Sulfo-OSu | ICG Maleimide (Non-sulfonated) |

| Molecular Formula | C₅₁H₅₄N₄Na₂O₁₂S₃ | C₄₉H₅₂N₃NaO₁₀S₂ | C₅₁H₅₆N₄O₆S |

| Molecular Weight | ~1057.17 g/mol | ~930.07 g/mol | ~853.08 g/mol |

| Excitation (Ex) | ~780 nm | ~780 nm | ~789 nm |

| Emission (Em) | ~800 nm | ~800 nm | ~813 nm |

| Water Solubility | High | Moderate[2][5] | Low |

| Recommended Stock Solvent | DMSO or DMF | DMSO | DMSO or DMF |

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

-

This compound vial

-

Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Pipettes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration, typically 10 mM.

-

Vortex the vial thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

Protocol for Labeling Thiol-Containing Proteins with this compound

This protocol outlines the general steps for conjugating this compound to proteins with available cysteine residues in an aqueous buffer.

Materials:

-

Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[4]

-

This compound stock solution (10 mM in DMSO)

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[4]

-

If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer (e.g., PBS).[3]

-

Collect the fractions containing the fluorescently labeled protein.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Logical Relationship of Solubility Factors

Caption: A diagram showing the influence of molecular components on the water solubility of this compound.

References

A Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of thiol-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for successful conjugation. The strategic labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function. Thiol-reactive dyes, which specifically target cysteine residues, offer a precise and robust method for site-specific labeling, minimizing the potential for functional disruption that can occur with more ubiquitous labeling strategies, such as those targeting primary amines.[1][2][3]

Core Principles of Thiol-Reactive Labeling

Thiol-reactive fluorescent dyes are primarily used to label cysteine residues in proteins.[2] Cysteine is a relatively rare amino acid, which allows for more specific, site-directed labeling compared to the more abundant lysine (B10760008) residues targeted by amine-reactive dyes.[1][2] This specificity is crucial for preserving the protein's native structure and function.

The most common thiol-reactive functional groups are maleimides and iodoacetamides.[1]

-

Maleimides: These are the most popular choice for thiol-reactivity due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5).[3][4] The reaction, a Michael addition, forms a stable thioether bond.[3]

-

Iodoacetamides and Haloacetyls: These groups react with thiols via nucleophilic substitution, also forming a stable thioether linkage.[5] While highly effective, they can sometimes exhibit reactivity towards other amino acids like methionine, histidine, and tyrosine, particularly at higher pH or with a large excess of the dye.[2][5]

-

Pyridyl Disulfides: These reagents react with thiols to form a disulfide bond, which can be cleaved by reducing agents. This reversibility makes them useful for applications where the labeled molecule needs to be released.[5]

Selecting the Right Thiol-Reactive Dye

The choice of a fluorescent dye depends on several factors, including the available excitation sources, the desired emission wavelength for multiplexing with other fluorophores, and the photophysical properties of the dye itself. Key parameters to consider are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light, and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence emission.

Below is a table summarizing the quantitative properties of a selection of commonly used thiol-reactive fluorescent dyes.

| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Alexa Fluor | Alexa Fluor 488 C5 Maleimide (B117702) | 499[6] | 520[6] | 71,000[6] | 0.92[6][7] |

| Alexa Fluor 555 C2 Maleimide | 556[8] | 572[8] | 158,000[8] | 0.10[7] | |

| Alexa Fluor 594 C5 Maleimide | 590[9] | 618[9] | 92,000[9] | 0.66[7][9] | |

| Alexa Fluor 647 C2 Maleimide | 651[10] | 671[10] | 265,000[10] | 0.33[7][11] | |

| BODIPY | BODIPY FL Maleimide | 503[12] | 509[12] | 92,000[12] | 0.97[12] |

| BODIPY TMR C5-Maleimide | 542 | 574 | 75,000 | 0.64[13] | |

| Cyanine | Cy3 Maleimide | 555[14] | 570[14] | 150,000[14] | 0.31[14] |

| Cy5 Maleimide | 646[15] | 662[15] | 250,000[15] | 0.20[15] | |

| Rhodamine | Tetramethylrhodamine-5-Maleimide | 541[16] | 567[16] | 84,000[16] | 0.1[16] |

| Fluorescein | Fluorescein-5-Maleimide | 492[17] | 515[17] | 83,000[17] | ~0.79 - 0.95[18] |

Experimental Protocols

A successful protein labeling experiment requires careful attention to detail, from protein preparation to the final purification of the conjugate. Below is a detailed, generalized protocol for labeling a protein with a maleimide-functionalized fluorescent dye.

Protein Preparation and Disulfide Bond Reduction

The protein of interest must have at least one free, accessible cysteine residue. If the target cysteines are involved in disulfide bonds, a reduction step is necessary.

-

Materials:

-

Protein of interest

-

Degassed labeling buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

-

Procedure:

-

Dissolve the protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.[19]

-

To reduce disulfide bonds, add a 10-100 fold molar excess of a reducing agent.[10][19] TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[2] However, some studies have shown that TCEP can interact with maleimides, so it is important to be aware of this potential interaction.[20]

-

If using DTT, it must be removed before adding the dye, as it will compete for reaction with the maleimide. This can be done by dialysis or using a desalting column.

-

Incubate the protein with the reducing agent for 30-60 minutes at room temperature.[11]

-

Dye Preparation

Maleimide dyes are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Materials:

-

Thiol-reactive fluorescent dye (maleimide-functionalized)

-

Anhydrous DMF or DMSO

-

-

Procedure:

-

Allow the vial of the dye to come to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.[10][11]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored at -20°C, protected from light and moisture, for short periods.[10][11]

-

Labeling Reaction

The labeling reaction is typically carried out at room temperature for a couple of hours or overnight at 4°C.

-

Procedure:

-

Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[10] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[10]

-

Gently mix the reaction solution and protect it from light.

-

Incubate for 2 hours at room temperature or overnight at 4°C.[10]

-

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove any unreacted dye.

-

Procedure:

-

The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[17] The larger, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, dialysis can be used to remove the free dye.

-

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Procedure:

-

Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax).

-

Calculate the protein concentration using the Beer-Lambert law, correcting the A280 value for the contribution of the dye at that wavelength. The correction factor (CF) is specific to each dye.

-

Corrected A280 = A280 - (Amax * CF)

-

Protein Concentration (M) = Corrected A280 / ε_protein

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Amax / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

Visualizing the Process

To better understand the chemical and procedural aspects of thiol-reactive labeling, the following diagrams illustrate the key steps.

Caption: Reaction of a maleimide dye with a protein thiol.

Caption: Experimental workflow for protein labeling.

References

- 1. targetmol.cn [targetmol.cn]

- 2. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Invitrogen Alexa Fluor 555 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. XFD594 C5 Maleimide *Same Structure to Alexa Fluor(TM) 594 C5 Maleimide* | AAT Bioquest | Biomol.com [biomol.com]

- 10. Invitrogen Alexa Fluor 647 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 11. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. biotium.com [biotium.com]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]

Indocyanine Green (ICG) in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged as a powerful tool in various research fields, primarily due to its favorable safety profile and its unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a comprehensive overview of the core applications of ICG in research, with a focus on fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.

Core Applications of Indocyanine Green in Research

ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window (approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This property allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy.[3]

Near-Infrared Fluorescence (NIRF) Imaging

ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of various physiological and pathological processes.[4]

-

Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to plasma proteins, confining it to the vascular system.[5] This allows for the visualization of blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in studies related to vascular biology, wound healing, and transplant viability.[5][6]

-

Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer research for studying lymphatic drainage patterns, metastasis, and for guiding surgical resection of lymph nodes.[3][9]

-

Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days after administration, aids in more precise tumor resection.[11]

Phototherapy

ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through photodynamic therapy (PDT) and photothermal therapy (PTT).

-

Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12][13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making ICG-PDT a promising area of cancer research.[14][15]

-

Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be used independently or in combination with PDT for a synergistic anti-cancer effect.[16]

Sonodynamic Therapy (SDT)

A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to activate the dye.[17] This approach offers the advantage of deeper tissue penetration compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation, leading to cell death.[17][18]

Drug Delivery Systems

To overcome some of ICG's limitations, such as its short half-life and non-specific distribution, researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle formulations can improve ICG's stability, circulation time, and allow for targeted delivery to specific tissues or cells.[19]

Quantitative Data Presentation

Pharmacokinetic Parameters of ICG in Preclinical Models

| Animal Model | Administration Route | Dose | t½ (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |

| Rat | Intravenous | 0.39 mg/kg | 90.9 ± 41.1 min | 56.38 ± 34.48 µg/mL | 191.53 ± 89.00 minµg/mL | [11] |

| Rat | Intravenous | 5 mg/kg | - | - | - | [8] |

| Mouse | Intravenous | 9.25 mg/kg | - | - | 527.3 mg/mLmin | [20] |

| Mouse (Lipo-ICG) | Intravenous | 9.25 mg/kg | - | - | 815.5 mg/mL*min | [20] |

Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.

Biodistribution of ICG in Healthy and Tumor-Bearing Mice

| Organ/Tissue | Free ICG (% Injected Dose) | ICG Nanoparticles (% Injected Dose) | Time Point | Animal Model | Reference |

| Liver | ~30% | ~35% | 60 min | Healthy Swiss Webster Mice | |

| Spleen | <5% | ~10% | 60 min | Healthy Swiss Webster Mice | |

| Lungs | <5% | ~15% | 60 min | Healthy Swiss Webster Mice | |

| Tumor | Low | Significantly Higher | 6h | Orthotopic Murine Model of Breast Cancer | [21] |

| Liver | High | High (persistent at 24h) | 6h & 24h | Orthotopic Murine Model of Breast Cancer | [21] |

| Intestines | High | High (persistent at 24h) | 6h & 24h | Orthotopic Murine Model of Breast Cancer | [21] |

Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.

Experimental Protocols

In Vitro ICG-Mediated Photodynamic Therapy (PDT)

Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Indocyanine green (ICG)

-

Phosphate-buffered saline (PBS)

-

NIR laser source (e.g., 808 nm diode laser)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Prepare a stock solution of ICG in sterile water or DMSO.

-

Dilute the ICG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM).

-

Remove the old medium from the cells and add the ICG-containing medium. Incubate for a specific period (e.g., 4 hours) to allow for ICG uptake.

-

Wash the cells twice with PBS to remove any extracellular ICG.

-

Add fresh, ICG-free medium to each well.

-

Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only (no light), and light only (no ICG).

-

Incubate the cells for 24-48 hours post-irradiation.

-

Assess cell viability using a standard assay according to the manufacturer's protocol.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Lymphatic Drainage in a Mouse Model

Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF imaging.[3]

Materials:

-

Mouse model (e.g., C57BL/6)

-

Indocyanine green (ICG)

-

Sterile saline

-

NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD camera with emission filters.

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.

-

Inject a small volume (e.g., 5-10 µL) of the ICG solution intradermally into the footpad of the mouse.[3]

-

Immediately place the mouse in the NIR imaging system.

-

Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the draining lymph nodes.[3]

-

Analyze the images to quantify parameters such as the time to appearance in the lymph node and the fluorescence intensity over time.[3]

Preparation of ICG-Loaded PLGA Nanoparticles

Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability and delivery.[14]

Materials:

-

Indocyanine green (ICG)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Polyethylenimine (PEI)

-

Hyaluronic acid (HA)

-

Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis membrane

Procedure:

-

PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC, and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted reagents and obtain the PLGA-PEI conjugate.[14]

-

ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication or homogenization to form nanoparticles.

-

HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle surface.[14]

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unreacted components in the supernatant. Resuspend the purified nanoparticles in an appropriate buffer.

-

Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and ICG loading efficiency.

Signaling Pathways and Experimental Workflows

ICG-Mediated Photodynamic Therapy (PDT) Induced Apoptosis Signaling Pathway

ICG-PDT primarily induces cell death through the generation of ROS, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[18][22]

Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.

Experimental Workflow for In Vivo Sonodynamic Therapy (SDT)

This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a preclinical tumor model.

References

- 1. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dynamically monitoring lymphatic and vascular systems in physiological and pathological conditions of a swine model via a portable NIR-II imaging system with ICG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Sonodynamic Therapy Using a High Throughput 3D Glioblastoma Spheroid Model with 5‐ALA and TMZ Sonosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic study of indocyanine Green after intravenous administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Indocyanine Green-Based Theranostic Nanoplatform for NIR Fluorescence Image-Guided Chemo/Photothermal Therapy of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indocyanine Green-Loaded PLGA Nanoparticles Conjugated with Hyaluronic Acid Improve Target Specificity in Cervical Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Combined Perftoran and Indocyanine Green-Photodynamic Therapy on HypoxamiRs and OncomiRs in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]

A Technical Guide to the Synthesis and Purification of DiSulfo-ICG Maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DiSulfo-Indocyanine Green (ICG) maleimide (B117702), a near-infrared (NIR) fluorescent probe critical for bioconjugation applications. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for chemical characterization, designed to equip researchers in drug development and molecular imaging with the necessary knowledge for producing high-purity DiSulfo-ICG maleimide.

Introduction

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum (approximately 800 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering. These properties make ICG and its derivatives highly valuable for in vivo imaging applications. The disulfonated form of ICG (DiSulfo-ICG) exhibits enhanced water solubility. The incorporation of a maleimide functional group allows for the covalent attachment of the dye to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This site-specific conjugation is instrumental in the development of targeted fluorescent probes, antibody-drug conjugates (ADCs), and other advanced biopharmaceutical agents.

This guide details a common and effective method for the synthesis of this compound, which proceeds through the creation of a carboxylated DiSulfo-ICG intermediate, followed by its activation and coupling to an amine-functionalized maleimide linker.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a DiSulfo-ICG derivative bearing a carboxylic acid functional group. This is followed by the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), which then readily reacts with an amino-functionalized maleimide to form a stable amide bond.

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Carboxylated DiSulfo-ICG (DiSulfo-ICG-COOH)

The synthesis of the DiSulfo-ICG core structure is based on the condensation of sulfonated indole (B1671886) precursors. To introduce a carboxylic acid handle, one of the precursors is functionalized with a carboxyl group. A general procedure is outlined below, which can be adapted from established ICG synthesis protocols.[1][2]

Materials:

-

Carboxy-functionalized sulfonated indole precursor

-

Non-functionalized sulfonated indole precursor

-

Glutaconaldehyde (B1235477) dianil hydrochloride (or similar polymethine chain source)

-

Anhydrous solvents (e.g., acetic anhydride (B1165640), pyridine)

-

Sodium acetate (B1210297)

Procedure:

-

In a round-bottom flask protected from light, dissolve the carboxy-functionalized and non-functionalized sulfonated indole precursors in a mixture of anhydrous acetic anhydride and pyridine.

-

Add sodium acetate to the mixture.

-

Add the polymethine chain source (e.g., glutaconaldehyde dianil hydrochloride) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

After completion, cool the reaction mixture to room temperature and precipitate the crude product by adding an excess of diethyl ether.

-

Collect the crude DiSulfo-ICG-COOH by filtration and wash with diethyl ether to remove residual solvents and unreacted starting materials.

-

The crude product should be dried under vacuum and can be further purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: EDC/NHS-Mediated Coupling to an Amino-Maleimide Linker

This step involves the activation of the carboxylic acid group on the DiSulfo-ICG-COOH intermediate to form an amine-reactive NHS ester, which is then reacted with an amino-maleimide linker, such as N-(2-aminoethyl)maleimide.[3][4][5]

Caption: Workflow for the EDC/NHS-mediated coupling and purification.

Materials:

-

DiSulfo-ICG-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS) for enhanced water solubility

-

N-(2-aminoethyl)maleimide trifluoroacetate (B77799) salt (or similar amino-maleimide linker)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Activation:

-

Dissolve DiSulfo-ICG-COOH in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Add EDC (e.g., 10-fold molar excess over DiSulfo-ICG-COOH) and Sulfo-NHS (e.g., 5-fold molar excess) to the solution.[4]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.

-

-

Coupling:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Dissolve the amino-maleimide linker (e.g., 1.5 to 5-fold molar excess over DiSulfo-ICG-COOH) in the Coupling Buffer.

-

Add the amino-maleimide solution to the activated DiSulfo-ICG-NHS ester solution.

-

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 10-50 mM to react with any remaining NHS esters.

-

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts from the EDC/NHS reaction, and any hydrolyzed maleimide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol for RP-HPLC Purification:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a high percentage (e.g., 70-90%) over 20-30 minutes is generally effective. The hydrophobic nature of the ICG dye allows it to be retained on the column, while more polar impurities are washed away.

-

Detection: The elution profile should be monitored at the absorbance maximum of ICG (around 780-800 nm) and also at a lower wavelength (e.g., 260 nm) to detect other components.[6]

-

Collection and Lyophilization: The fractions corresponding to the main product peak are collected, combined, and the solvent is removed by lyophilization (freeze-drying) to yield the purified this compound as a dark green or blue powder.

| Parameter | Typical Value/Condition |

| Column Type | Reverse-Phase C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min (analytical scale) |

| Detection Wavelength | ~785 nm and 260 nm |

| Gradient | 5% to 95% Mobile Phase B over 30 min |

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the this compound.

| Compound | Theoretical Molecular Weight (Da) |

| This compound | ~1057.17 (as sodium salt) |

Note: The exact molecular weight will depend on the specific linker used.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool to confirm the presence of the maleimide group. The two protons on the double bond of the maleimide ring typically appear as a characteristic singlet at approximately 6.7-6.9 ppm in D₂O or DMSO-d₆.[7][8] The disappearance of this peak after conjugation to a thiol-containing molecule can be used to monitor the reaction progress.

UV-Vis and Fluorescence Spectroscopy

The spectral properties of the purified this compound should be measured to ensure the integrity of the fluorophore.

| Parameter | Typical Wavelength (nm) |

| Absorption Maximum (λ_abs) | ~787 nm |

| Emission Maximum (λ_em) | ~819 nm |

Note: These values can vary slightly depending on the solvent and conjugation state.[9]

Storage and Handling

This compound is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment, protected from light.[9] When preparing solutions, use anhydrous solvents like DMSO or DMF. Aqueous solutions of the maleimide should be used promptly as the maleimide group can hydrolyze over time, especially at pH values above 7.5.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols, researchers can produce a high-purity, reactive fluorescent probe suitable for a wide range of bioconjugation applications in biomedical research and drug development. Careful execution of each step, particularly the purification and characterization, is essential to ensure the quality and performance of the final product.

References

- 1. US20240158639A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]

- 2. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

Understanding maleimide reaction chemistry with thiols

An In-depth Technical Guide to Maleimide-Thiol Reaction Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of maleimides with thiols is a cornerstone of bioconjugation chemistry, prized for its efficiency, high selectivity, and ability to proceed under mild, physiological conditions.[1] This reaction, which forms a stable thioether bond, is extensively used for linking biomolecules such as proteins, peptides, and oligonucleotides to create advanced therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogels for tissue engineering.[1][2][3] A comprehensive understanding of its mechanism, kinetics, and potential side reactions is critical for optimizing conjugate design and ensuring the stability and efficacy of the final product.[2]

The Core Reaction Mechanism: Michael Addition

The fundamental reaction between a maleimide (B117702) and a thiol is a Michael addition.[2] The thiol group (specifically the nucleophilic thiolate anion, RS⁻) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2][4] This process results in the formation of a stable, covalent succinimidyl thioether linkage.[2][5] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, making it ideal for the site-selective modification of cysteine residues in proteins.[5]

Caption: The Michael addition reaction between a thiol and a maleimide.

Critical Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to thiolate) with minimization of side reactions like amine reactivity and maleimide hydrolysis.[1][5][6] | [1][4][5][6] |

| Temperature | 4°C to 25°C (Room Temp) | 4°C is often used for sensitive proteins to minimize degradation during longer incubation times (overnight). Room temperature allows for faster kinetics (30 mins - 2 hours).[1] | [1] |

| Buffer Choice | Phosphate (PBS), HEPES, Tris | Buffers should be free of thiol-containing compounds. Buffers must be degassed to prevent oxidation of thiols to disulfides, which are unreactive.[7] | [7] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction towards completion. This should be optimized for each specific protein.[1][8] | [1][8] |

| Solvent | Aqueous Buffer (PBS, etc.) | For maleimides with poor aqueous solubility (e.g., many fluorescent dyes), a biocompatible organic co-solvent like DMSO or DMF is essential, typically not exceeding 10% of the final reaction volume.[5] | [5][8] |

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is prone to several side reactions that can impact the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, which increases with pH, especially above pH 7.5.[4][5] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[4][5]

-

Mitigation: Perform reactions within the optimal pH range of 6.5-7.5 and always use freshly prepared maleimide solutions.[4][9]

Retro-Michael Reaction (Reversibility)

The thioether bond of the succinimide (B58015) product is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][9][10][11] This can lead to "payload migration" and off-target effects, a significant concern for ADCs.[5][12]

Thiazine (B8601807) Rearrangement

When conjugation occurs at an unprotected N-terminal cysteine residue, the initial adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][9][13] This side reaction is promoted under basic conditions.[2][13]

-

Mitigation: Performing the conjugation under acidic conditions (near pH 5) can prevent this rearrangement. Alternatively, the N-terminal amine can be acetylated.[2][13]

Post-Conjugation Stabilization

Interestingly, the instability from the retro-Michael reaction can be overcome by intentionally inducing hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[12][14][15] The resulting ring-opened succinamic acid thioether is stable and no longer susceptible to thiol exchange.[5][12][14]

-

Strategy: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote complete ring-opening hydrolysis, then re-neutralize for storage.[9]

Caption: Competing reaction pathways in maleimide-thiol chemistry.

Quantitative Data Summary

The following table summarizes key quantitative data regarding reaction and hydrolysis rates. These values are highly dependent on the specific maleimide structure, thiol pKa, and reaction conditions.

| Parameter | Condition | Value / Half-life (t½) | Notes | Reference(s) |

| Maleimide Hydrolysis (Unconjugated) | N-alkyl maleimide, pH 7.4 | t½ ≈ 27 hours | The maleimide ring itself is unstable in aqueous buffer. | [16] |

| N-aryl maleimide, pH 7.4 | t½ ≈ 55 minutes | Electron-withdrawing groups on the nitrogen accelerate hydrolysis. | [16] | |

| N-fluorophenyl maleimide, pH 7.4 | t½ ≈ 28 minutes | Demonstrates the strong effect of electron-withdrawing substituents. | [16] | |

| Thiosuccinimide Hydrolysis (Post-Conjugation) | N-alkyl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 27 hours | The conjugated ring is also susceptible to hydrolysis, leading to stabilization. | [16] |

| N-aryl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 1.5 hours | The stabilized product forms much faster with electron-withdrawing groups. | [16] | |

| N-fluorophenyl thiosuccinimide, pH 7.4, 37°C | t½ ≈ 0.7 hours | Provides a rapid method to lock the conjugate and prevent thiol exchange. | [16] | |

| Thiazine Rearrangement | N-terminal Cys-Gly-Phe peptide, pH 8.4, 24h | ~90% conversion | Shows significant and rapid rearrangement at basic pH. | [13] |

| N-terminal Cys-Gly-Phe peptide, pH 7.3, 24h | ~33% conversion | Rearrangement is still significant at physiological pH. | [13] |

Experimental Protocols

General Protocol for Protein-Maleimide Conjugation

This protocol provides a general framework for conjugating a maleimide-activated molecule (e.g., a fluorescent dye or drug) to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

Maleimide-activated molecule

-

Degassed reaction buffer: 1X PBS, HEPES, or Tris, pH 7.0-7.5.[7][8]

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[7]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.[7][8]

-

Purification column (e.g., Sephadex G-25 desalting column).[17]

-

Inert gas (Nitrogen or Argon).[7]

Workflow Diagram:

Caption: A typical workflow for labeling proteins with maleimides.

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[7][8]

-

Reduce Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Flush the vial with inert gas, cap, and incubate for 20-30 minutes at room temperature.[7][9] Note: If using DTT, it must be removed prior to adding the maleimide reagent, as it contains a free thiol.

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[18]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][8] Add the solution dropwise while gently stirring.[1]

-

Incubation: Flush the reaction vial with inert gas, cap tightly, and protect from light (especially for fluorescent dyes).[17] Incubate for 2 hours at room temperature or overnight at 4°C.[17]

-

Purification: Remove unreacted maleimide and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).[7][17] The protein conjugate will elute first.[17]

-

Characterization and Storage: Characterize the conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[1][17] For long-term storage, add cryoprotectants like BSA (5-10 mg/mL) and 50% glycerol, and store at -20°C or -80°C, protected from light.[17][18]

Protocol for Quantifying Free Thiols with Ellman's Reagent

Determining the number of available thiols before and after conjugation is crucial for calculating efficiency.

Procedure:

-

Prepare Reagents: Create a stock solution of Ellman's Reagent (DTNB) and a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

-

Generate Standard Curve: Prepare a series of known concentrations of a thiol standard, such as L-cysteine.

-

Sample Measurement: Add the protein sample (both pre- and post-conjugation) to the reaction buffer, followed by the DTNB solution.

-

Incubate and Read: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.

-

Calculate: Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve. The difference in thiol concentration before and after the conjugation reaction indicates the efficiency of the maleimide labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creativepegworks.com [creativepegworks.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. biotium.com [biotium.com]

DiSulfo-ICG Maleimide for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details its core properties, experimental protocols for conjugation, and its utility in preclinical research, particularly in cancer and lymphatic imaging.

Introduction to DiSulfo-ICG Maleimide

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the NIR spectrum (700-900 nm), a window where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2] The disulfonated (DiSulfo) form of ICG enhances its water solubility, a crucial property for biological applications. The addition of a maleimide functional group enables covalent conjugation to thiol-containing molecules, such as cysteine residues on proteins and antibodies, making this compound a powerful tool for creating targeted imaging agents.[1]

The maleimide group reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This targeted conjugation allows researchers to attach the fluorescent properties of DiSulfo-ICG to molecules that can specifically bind to targets of interest in vivo, such as tumor-specific antigens.

Core Properties of ICG Derivatives

| Property | Value | Reference |

| Maximum Excitation (λex) | ~787 nm | [1][2] |

| Maximum Emission (λem) | ~815 nm | [2] |

| Molar Extinction Coefficient (ε) | 223,000 M-1cm-1 | [2] |

| Quantum Yield (Φ) | 0.14 | [2] |

| Molecular Weight | ~1057.17 g/mol (for this compound) |

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to an antibody. The maleimide group reacts with free thiol groups on the antibody, typically from cysteine residues. If the antibody does not have available free thiols, disulfide bonds in the hinge region can be reduced to generate them.

Materials:

-

Antibody of interest

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of thiols.[3] If using DTT, it must be removed by dialysis before adding the maleimide dye.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the antibody solution. A 10-20 fold molar excess of the dye is recommended as a starting point.

-

Gently mix the reaction solution.

-

Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

-

Incubate for 2 hours at room temperature or overnight at 2-8°C.

-

-

Purification:

-

Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[4]

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. A DOL of 2-10 is often optimal for most antibodies.[4]

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.[3]

-

Logical Workflow for Antibody Conjugation:

Caption: Workflow for conjugating this compound to an antibody.

In Vivo Imaging Protocol (General)

The following is a general protocol for in vivo imaging using a this compound-antibody conjugate in a tumor-bearing mouse model. Specific parameters will need to be optimized based on the animal model, tumor type, and imaging system.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenografts)

-

This compound-antibody conjugate

-

Sterile PBS

-

In vivo imaging system with appropriate NIR filters

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the animal.

-

Position the animal in the imaging system.

-

-

Image Acquisition (Pre-injection):

-

Acquire a baseline fluorescence image of the animal before injecting the imaging agent.

-

-

Injection:

-

Intravenously inject the this compound-antibody conjugate (typically via the tail vein). The optimal dose will need to be determined empirically.

-

-

Image Acquisition (Post-injection):

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[5]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess tumor targeting and clearance from non-target tissues.

-

Experimental Workflow for In Vivo Tumor Imaging:

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. rndsystems.com [rndsystems.com]

- 3. broadpharm.com [broadpharm.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Terrain of DiSulfo-ICG Maleimide: An In-depth Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-ICG maleimide (B117702) is a near-infrared (NIR) fluorescent dye comprised of a sulfonated indocyanine green (ICG) core functionalized with a maleimide group. This combination of features makes it a valuable tool for bioconjugation, allowing for the stable labeling of thiol-containing molecules such as proteins, peptides, and antibodies. The resulting fluorescent conjugates are instrumental in a variety of research and pre-clinical applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

While the utility of DiSulfo-ICG maleimide is clear, a thorough understanding of its safety and toxicity profile is paramount for its effective and responsible use in research and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing upon information on its constituent components: the indocyanine green core and the maleimide reactive linker.

Core Safety and Toxicity Profile: Deconstructing this compound

Direct toxicological data for this compound is limited in publicly available literature. Therefore, a robust safety assessment necessitates an examination of its fundamental components: the indocyanine green (ICG) chromophore and the maleimide functional group.

The Indocyanine Green (ICG) Core

Indocyanine green has a long history of clinical use as a diagnostic agent for applications such as determining cardiac output and assessing liver function.[1] It is generally considered to have low toxicity.[2] However, a number of factors can influence its safety profile.

General Safety and Adverse Effects: ICG is generally well-tolerated, with adverse effects being relatively rare.[2] When they do occur, they are typically mild and can include nausea, itching, or hives.[3] In rare instances, more severe reactions such as anaphylactic shock, hypotension, and tachycardia have been reported.[3]

Contraindications: ICG contains iodine and should be used with caution in individuals with a known allergy to iodine.[3] Patients with impaired liver or kidney function may require a reduced dose as ICG is metabolized and excreted through these organs.[3]

Light-Induced Toxicity: A key consideration for ICG is its potential for phototoxicity. When exposed to light, particularly at higher concentrations, ICG can generate reactive oxygen species, leading to cellular damage.[4] Studies have shown that ICG is not toxic in the dark at various concentrations, but its cytotoxic effects are mainly caused by light exposure.[5] The duration of light exposure is a significant factor in ICG-induced toxicity.[4]

Concentration-Dependent Toxicity: The concentration of ICG is a critical determinant of its toxicity. Higher concentrations are more likely to cause retinal damage.[6] For instance, ICG concentrations above 0.05% have been shown to induce acute and chronic toxicity in retinal pigment epithelial cells.[7] The solvent used to dissolve ICG can also impact its toxicity, with hypo-osmotic solutions potentially leading to increased cell death.[8]

The Maleimide Reactive Linker

The maleimide group is a highly reactive chemical moiety that readily forms a stable covalent bond with the thiol group of cysteine residues on proteins and other molecules.[9] While this reactivity is advantageous for bioconjugation, it also presents specific toxicological considerations.

Thiol Reactivity and Off-Target Effects: The high reactivity of the maleimide group means it can potentially react with any accessible thiol-containing molecules in a biological system, not just the intended target.[10] A significant concern is the non-specific conjugation to thiol-containing proteins in the blood, such as albumin.[10] This can lead to the formation of protein aggregates and trigger an immune response, specifically the activation of the complement cascade.[10] Complement activation can, in turn, lead to toxicities, including a decrease in platelet count.[10]